molecular formula C22H22ClFN4O2S2 B2936566 N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216683-11-2

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2936566
CAS No.: 1216683-11-2
M. Wt: 493.01
InChI Key: SPYXCAMNVITZFD-UHFFFAOYSA-N
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Description

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE
  • N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S2.ClH/c23-16-3-1-4-18-20(16)25-22(31-18)27(8-2-7-26-9-11-29-12-10-26)21(28)15-5-6-17-19(13-15)30-14-24-17;/h1,3-6,13-14H,2,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYXCAMNVITZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC5=C(C=C4)N=CS5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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